(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid (2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid Ciprofibrate-O-β-Glucuronide is a derivative of Ciprofibrate. Ciprofibrate is a hypolipemic agent that is structurally related to Clofibrate. Ciprofibrate works primarily by stimulating lipoprotein lipases and hepatic lipases in the breakdown of triglyceride and cholesterol.
Brand Name: Vulcanchem
CAS No.: 102623-15-4
VCID: VC21355156
InChI: InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1
SMILES: CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl
Molecular Formula: C19H22Cl2O9
Molecular Weight: 465.3 g/mol

(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS No.: 102623-15-4

Cat. No.: VC21355156

Molecular Formula: C19H22Cl2O9

Molecular Weight: 465.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid - 102623-15-4

Specification

CAS No. 102623-15-4
Molecular Formula C19H22Cl2O9
Molecular Weight 465.3 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1
Standard InChI Key GLUTXGWNWQGVOE-FIUVVILRSA-N
Isomeric SMILES CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl
SMILES CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl
Canonical SMILES CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Introduction

Chemical Identity and Classification

Ciprofibrate-O-beta-Glucuronide is the glucuronide conjugate formed during Phase II metabolism of ciprofibrate, a potent hypolipidemic pharmaceutical agent. This metabolite combines the lipid-lowering agent ciprofibrate with a glucuronic acid moiety, resulting in a more water-soluble compound designed for excretion. The compound is classified as a xenobiotic carboxylic acid glucuronide conjugate with significant implications for drug metabolism studies and pharmacokinetic analysis .

Identification Parameters

The compound possesses several key identification parameters that distinguish it in chemical databases and analytical studies:

ParameterValue
Chemical Name(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Common NameCiprofibrate-O-beta-Glucuronide
CAS Number102623-15-4
Molecular FormulaC19H22Cl2O9
Molecular Weight465.279
Accurate Mass464.064

The compound's detailed chemical nomenclature reflects its complex stereochemistry, with five stereocenters designated as 2S, 3S, 4S, 5R, and 6S, highlighting the precise three-dimensional arrangement of atoms that influences its biological activity and metabolism .

Structural Characteristics

The molecular structure of Ciprofibrate-O-beta-Glucuronide combines two primary structural components: the lipid-regulating ciprofibrate moiety and a beta-D-glucuronic acid unit. This conjugation occurs at the carboxylic acid functional group of ciprofibrate, forming an ester linkage with the glucuronic acid component.

Structural Components

The structure can be divided into two key components:

  • Ciprofibrate component: Contains a 2,2-dichlorocyclopropyl group attached to a phenoxy ring system, which is linked to a 2-methylpropanoyl group. This portion contributes to the lipid-regulating properties inherited from the parent drug.

  • Glucuronic acid component: A six-membered pyranose ring with hydroxyl groups at positions 2, 3, and 4, a carboxylic acid group at position 6, and the ester linkage to ciprofibrate at position 1 .

Chemical Representation

The compound can be represented through several chemical notation systems:

SMILES Notation:
CC(C)(Oc1ccc(cc1)C2CC2(Cl)Cl)C(=O)O[C@@H]3OC@@HC(=O)O

InChI:
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1

These notations provide a standardized way to represent the complex structure of the molecule programmatically for computational chemistry applications and database searching.

Physical and Chemical Properties

Understanding the physical and chemical properties of Ciprofibrate-O-beta-Glucuronide is crucial for analytical detection, pharmacokinetic studies, and metabolic investigations.

Solubility Profile

The glucuronidation process significantly alters the solubility profile of the parent ciprofibrate molecule:

MediumSolubility Characteristics
WaterImproved solubility compared to parent ciprofibrate
Biological fluidsEnhanced aqueous solubility facilitating excretion
Organic solventsReduced solubility in non-polar solvents compared to parent compound

The enhanced water solubility results from the addition of the hydrophilic glucuronic acid moiety, which contains multiple hydroxyl groups and a carboxylic acid function. This increased hydrophilicity is consistent with the biological role of glucuronidation as a detoxification mechanism .

Metabolism and Pharmacokinetics

Ciprofibrate-O-beta-Glucuronide represents a critical phase II metabolite in the biotransformation pathway of ciprofibrate. The formation of this glucuronide conjugate significantly impacts the pharmacokinetic properties and elimination patterns of ciprofibrate.

Metabolic Formation

The formation of Ciprofibrate-O-beta-Glucuronide occurs primarily through Phase II metabolism in the liver, where UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the carboxylic acid group of ciprofibrate. This enzymatic reaction involves the transfer of glucuronic acid from the co-substrate UDP-glucuronic acid to the carboxylic acid moiety of ciprofibrate .

The glucuronidation process serves several critical biological functions:

  • Increased water solubility for facilitated excretion

  • Reduced pharmacological activity of the parent compound

  • Potential detoxification of the xenobiotic compound

Pharmacokinetic Significance

The formation of Ciprofibrate-O-beta-Glucuronide significantly influences the pharmacokinetic profile of ciprofibrate. Research on ciprofibrate metabolism indicates that approximately 30-75% of a single administered dose is excreted in urine within 72 hours, with a portion as the glucuronide conjugate .

In subjects with normal renal function, the glucuronide metabolite is efficiently eliminated, whereas impaired renal function may lead to altered excretion patterns and potential accumulation of this metabolite . This pharmacokinetic behavior aligns with other fibrate medications that undergo significant glucuronidation.

Analytical Methods for Detection and Quantification

Accurate detection and quantification of Ciprofibrate-O-beta-Glucuronide pose analytical challenges due to its complex structure and the need to differentiate it from the parent compound and other metabolites.

Chromatographic Methods

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) represents the gold standard for analyzing glucuronide metabolites. For Ciprofibrate-O-beta-Glucuronide, the following analytical parameters have been employed:

Analytical TechniqueKey Parameters
LC-MS/MSMultiple reaction monitoring (MRM) of parent-to-product ion transitions
HPLCReverse phase chromatography with C18 columns
Sample PreparationProtein precipitation, liquid-liquid extraction, or solid-phase extraction

The detection of this glucuronide metabolite typically involves monitoring the molecular ion [M+H]+ or [M+Na]+ in positive ionization mode, with characteristic collision cross-section values that help in structural confirmation .

Stability Considerations

The ester linkage in Ciprofibrate-O-beta-Glucuronide is potentially susceptible to hydrolysis under extreme pH conditions or by beta-glucuronidase enzymes. This susceptibility requires careful consideration during sample handling and analysis:

  • Storage recommendations typically include refrigeration or freezing

  • pH control during sample processing to prevent hydrolysis

  • Addition of beta-glucuronidase inhibitors when enzymatic hydrolysis is undesired

These stability considerations are critical for accurate quantification in pharmacokinetic and metabolism studies.

Biological Activity and Pharmacological Implications

Understanding the biological activity of Ciprofibrate-O-beta-Glucuronide provides insights into its role in the therapeutic effects and potential toxicity of ciprofibrate therapy.

Pharmacological Activity

While the parent compound ciprofibrate functions as a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα) with an EC50 value of approximately 0.9 μM, the glucuronide conjugate typically exhibits significantly reduced pharmacological activity . This reduction in activity is consistent with most Phase II metabolites, where conjugation serves primarily as a detoxification and elimination mechanism.

Research Applications and Future Directions

Ciprofibrate-O-beta-Glucuronide serves as an important research tool in several pharmaceutical and biomedical applications.

Biomarker Development

As a specific metabolite of ciprofibrate, this glucuronide conjugate can serve as a biomarker for:

  • Medication adherence monitoring

  • Individual variations in drug metabolism

  • Potential drug-drug interactions affecting glucuronidation pathways

Deuterated Analogs

Deuterated analogs of Ciprofibrate-O-beta-Glucuronide, such as Ciprofibrate-O-beta-glucuronide-d6, have been developed as internal standards for quantitative bioanalytical methods. These compounds feature deuterium atoms incorporated into the glucuronide structure, enhancing stability and allowing for precise tracking in metabolic studies using mass spectrometry.

Future Research Directions

Several promising research directions involving Ciprofibrate-O-beta-Glucuronide include:

  • Development of specific antibodies for immunoassay detection

  • Investigation of tissue-specific deconjugation by beta-glucuronidases

  • Assessment of potential drug-drug interactions involving glucuronidation pathways

  • Exploration of inter-individual variability in glucuronidation due to genetic polymorphisms

These research avenues may provide valuable insights into personalized approaches to fibrate therapy and improved safety profiles.

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